molecular formula C24H17N5 B13732495 4-[4-(1H-Imidazol-1-yl)phenyl]-2,6-di(pyridin-4-yl)pyridine

4-[4-(1H-Imidazol-1-yl)phenyl]-2,6-di(pyridin-4-yl)pyridine

Cat. No.: B13732495
M. Wt: 375.4 g/mol
InChI Key: ITSQUCKWBXFSEI-UHFFFAOYSA-N
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Description

4-[4-(1H-Imidazol-1-yl)phenyl]-2,6-di(pyridin-4-yl)pyridine is a complex organic compound that features a combination of imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1H-Imidazol-1-yl)phenyl]-2,6-di(pyridin-4-yl)pyridine typically involves multi-step organic reactions. One common method includes the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde, followed by further reactions to introduce the pyridine rings. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(1H-Imidazol-1-yl)phenyl]-2,6-di(pyridin-4-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[4-(1H-Imidazol-1-yl)phenyl]-2,6-di(pyridin-4-yl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[4-(1H-Imidazol-1-yl)phenyl]-2,6-di(pyridin-4-yl)pyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The pyridine rings contribute to the compound’s overall stability and ability to interact with various biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-Imidazol-1-yl)phenol
  • 1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one
  • 4-(1H-Imidazol-1-yl)benzoic acid

Uniqueness

4-[4-(1H-Imidazol-1-yl)phenyl]-2,6-di(pyridin-4-yl)pyridine stands out due to its combination of imidazole and pyridine rings, which provide unique electronic and structural properties. This makes it particularly valuable in applications requiring specific coordination chemistry and stability .

Properties

Molecular Formula

C24H17N5

Molecular Weight

375.4 g/mol

IUPAC Name

4-(4-imidazol-1-ylphenyl)-2,6-dipyridin-4-ylpyridine

InChI

InChI=1S/C24H17N5/c1-3-22(29-14-13-27-17-29)4-2-18(1)21-15-23(19-5-9-25-10-6-19)28-24(16-21)20-7-11-26-12-8-20/h1-17H

InChI Key

ITSQUCKWBXFSEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=C2)C3=CC=NC=C3)C4=CC=NC=C4)N5C=CN=C5

Origin of Product

United States

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